molecular formula C10H15NO B15330802 2-Isopropyl-6-methoxyaniline

2-Isopropyl-6-methoxyaniline

Cat. No.: B15330802
M. Wt: 165.23 g/mol
InChI Key: TUMJJUBLXRLUNC-UHFFFAOYSA-N
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Description

Significance of Sterically Hindered Aniline (B41778) Derivatives in Chemical Research

Sterically hindered aniline derivatives are compounds where bulky substituents are positioned near the amino group on the aromatic ring. This steric hindrance significantly influences the molecule's reactivity and physical properties. In chemical research, these derivatives are of major synthetic and theoretical interest. nih.gov They are instrumental in the development of new synthetic methodologies, as the bulky groups can control the regioselectivity and stereoselectivity of reactions.

The introduction of sterically demanding groups, such as the adamantyl or tert-butyl groups, into pharmaceuticals can enhance lipophilicity and improve metabolic stability by shielding adjacent functional groups from enzymatic degradation. acs.org Although aryl aminoadamantane derivatives and other anilines based on hindered amines remain largely unexplored due to preparation difficulties, their potential is significant. acs.org The steric bulk can also modulate intramolecular reactivity. acs.org

Furthermore, sterically hindered amines are crucial in catalysis, where they can serve as ligands for metal catalysts, influencing the catalyst's activity and selectivity. nih.gov The development of practical catalytic methods for synthesizing sterically hindered anilines is an active area of research, with methods being developed that are compatible with a wide range of functional groups. nih.gov

The Unique Role of Methoxy (B1213986) and Isopropyl Groups in Aromatic Systems

The methoxy group (-OCH3) is a versatile functional group in organic chemistry. wikipedia.org When attached to an aromatic ring, it acts as a strong electron-donating group through resonance, activating the ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.orgstackexchange.com However, at the meta position, it acts as an electron-withdrawing group. wikipedia.org The presence of a methoxy group can significantly influence a molecule's physicochemical properties and biological activity, making it a common feature in many natural products and pharmaceuticals. nih.gov The methoxy group's ability to form hydrogen bonds and its impact on molecular conformation also play a crucial role in its function. researchgate.net

The isopropyl group (-(CH3)2CH) is a bulky alkyl group that primarily exerts a steric effect. Its presence on an aromatic ring can hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity of reactions. ontosight.ai The isopropyl group also has a modest electron-donating effect through induction. The combination of these steric and electronic effects can be strategically utilized in organic synthesis to control reaction outcomes.

Academic Positioning of 2-Isopropyl-6-methoxyaniline within Substituted Aniline Chemistry

This compound is an ortho-substituted aniline that incorporates both a methoxy and an isopropyl group flanking the amino group. This specific substitution pattern places it within the category of sterically hindered anilines. The academic interest in this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methoxy-6-propan-2-ylaniline

InChI

InChI=1S/C10H15NO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,11H2,1-3H3

InChI Key

TUMJJUBLXRLUNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)N

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Isopropyl 6 Methoxyaniline

Influence of Ortho-Substituents on Amine Nucleophilicity and Aromatic Reactivity

Studies on related substituted anilines and other amines have shown that ortho-substituents can significantly impact reactivity. For instance, the presence of bulky groups near the reaction center is known to decrease the rate of nucleophilic substitution reactions. masterorganicchemistry.comrsc.org Conversely, electron-donating groups can enhance the basicity and nucleophilicity of amines. masterorganicchemistry.com In the case of 2-isopropyl-6-methoxyaniline, the interplay of these factors dictates its reactivity profile, making it a unique building block in organic synthesis.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aromatic ring of this compound guide the regioselectivity of electrophilic aromatic substitution reactions. Both the amino group (-NH2) and the methoxy (B1213986) group (-OCH3) are powerful activating and ortho-, para-directing groups. The isopropyl group is a weaker activating group and also directs ortho and para.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the C3, C4, and C5 positions. The C4 position is para to the strongly activating amino group and ortho to the methoxy group. The C5 position is meta to the amino and methoxy groups, and the C3 position is ortho to the methoxy group and meta to the amino group. The significant steric hindrance from the adjacent isopropyl and methoxy groups would likely disfavor substitution at the C3 and C5 positions. Therefore, electrophilic aromatic substitution is most likely to occur at the C4 position, which is electronically activated and relatively less sterically hindered compared to the other available positions.

Oxidation and Reduction Pathways of the Amine and Aromatic Ring

The amine and aromatic ring of this compound can undergo both oxidation and reduction reactions.

Oxidation: The primary amine group can be oxidized to various functional groups, such as nitroso, nitro, or azo compounds, depending on the oxidizing agent and reaction conditions. The electron-rich aromatic ring is also susceptible to oxidation, which can lead to the formation of quinone-like structures, although the substitution pattern may influence the feasibility of this transformation. Electrochemical studies on aniline (B41778) derivatives have shown that oxidation can lead to polymerization or the formation of various degradation products. mdpi.com

Reduction: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions, typically using catalysts like platinum, palladium, or rhodium. This would result in the formation of 2-isopropyl-6-methoxycyclohexylamine. The specific stereochemistry of the product would depend on the catalyst and reaction conditions employed.

Rearrangement Reactions Involving Aryl and Alkoxy Groups

While specific examples of rearrangement reactions involving this compound are not extensively documented in the readily available literature, related aromatic compounds are known to undergo various rearrangements. For instance, the Claisen rearrangement can occur in allyl aryl ethers, and the Fries rearrangement can happen with phenolic esters. Given the presence of the methoxy group, ether cleavage followed by rearrangement is a theoretical possibility under specific, often harsh, reaction conditions. However, the stability of the methoxy group makes such rearrangements less common compared to those involving more labile groups.

Computational Chemistry Studies on Reaction Mechanisms and Transition States

Computational chemistry provides valuable insights into the reactivity and mechanistic pathways of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Determine the optimized molecular geometry: This provides information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

Calculate the distribution of electron density: This helps in identifying the most nucleophilic and electrophilic sites within the molecule, corroborating the qualitative predictions based on substituent effects.

Model reaction pathways and transition states: By calculating the energies of reactants, products, and transition states, DFT can elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution or oxidation. researchgate.net This can help in understanding the regioselectivity and kinetic feasibility of different reaction pathways.

The presence of the rotatable isopropyl and methoxy groups suggests that this compound can exist in multiple conformations.

Conformational Analysis: Computational methods can be used to perform a systematic search for the different stable conformations of the molecule and to determine their relative energies. researchgate.net This analysis is crucial for understanding how the spatial arrangement of the substituents affects the molecule's reactivity.

Steric Hindrance Evaluations: By analyzing the computationally determined molecular structure, it is possible to quantify the steric hindrance around the amine group and at different positions on the aromatic ring. This information is vital for predicting the accessibility of these sites to incoming reagents and for explaining observed reaction patterns. For example, steric maps can be generated to visualize the regions of high and low steric congestion. researchgate.net

Applications of 2 Isopropyl 6 Methoxyaniline in Catalysis and Ligand Design

Chiral Ligand Development for Asymmetric Catalysis

The quest for highly efficient and selective asymmetric catalysts has driven the development of a vast array of chiral ligands. 2-Isopropyl-6-methoxyaniline serves as a key precursor for a variety of these ligands, where its structural features are translated into specific catalytic behaviors.

Incorporation into N-Heterocyclic Carbene (NHC) Ligand Frameworks

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, often serving as alternatives to phosphines. The incorporation of the 2-isopropyl-6-methoxyphenyl moiety onto the nitrogen atoms of the NHC ring allows for the creation of a sterically demanding and electronically rich environment around the metal center. This can lead to enhanced catalytic activity and selectivity.

The synthesis of such NHC ligands typically involves the reaction of this compound with a suitable diketone or a glyoxal (B1671930) derivative to form a diimine precursor, followed by cyclization and deprotonation to generate the free carbene. This carbene can then be complexed to various transition metals. The steric bulk of the 2-isopropyl-6-methoxyphenyl groups can influence the coordination geometry of the metal center, creating a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate.

For instance, chiral NHC-metal complexes are employed in asymmetric allylic alkylation reactions. While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of using bulky aniline (B41778) derivatives in NHC synthesis are well-established. The steric and electronic parameters of the aniline substituent are crucial in determining the enantioselectivity of the catalyzed reaction. york.ac.uk

Bidentate and Tridentate Chelation Strategies

The amine functionality of this compound provides a convenient handle for the synthesis of multidentate ligands. By linking two or more this compound units through a bridging backbone, bidentate and tridentate ligands can be prepared. These ligands can then coordinate to a metal center in a pincer-type fashion, offering enhanced stability to the resulting complex.

The design of these chelating ligands can be tailored to create specific coordination environments. For example, Schiff base condensation of this compound with a dialdehyde (B1249045) can yield a tetradentate ligand capable of binding to a metal ion in a square planar or octahedral geometry. The inherent chirality of such a complex can be derived from the conformation of the chelate rings or by introducing additional chiral elements into the ligand backbone. These types of ligands have found application in a variety of catalytic transformations. researchgate.net

Table 1: Examples of Bidentate Ligand Precursors and Their Potential Applications

Ligand PrecursorPotential Metal Complex GeometryPotential Catalytic Application
N,N'-bis(2-isopropyl-6-methoxyphenyl)ethane-1,2-diimineSquare Planar, TetrahedralOlefin Polymerization, Cross-Coupling
2,6-bis((2-isopropyl-6-methoxyphenyl)iminomethyl)pyridineOctahedral (with additional ligands)Oxidation, Reduction Reactions

Design of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. york.ac.uknumberanalytics.com While this compound itself is not chiral, it can be used as a starting material to synthesize more complex chiral auxiliaries. For example, it can be derivatized to introduce a stereocenter, and the resulting chiral molecule can then be used to direct the stereoselective formation of new stereocenters in a substrate.

The effectiveness of a chiral auxiliary relies on its ability to create a rigid and well-defined chiral environment. numberanalytics.com The bulky 2-isopropyl-6-methoxyphenyl group can play a crucial role in this regard by restricting conformational flexibility and shielding one face of the reactive center. After the desired stereoselective transformation, the auxiliary can be cleaved from the product, often to be recovered and reused. numberanalytics.com

Role in Transition Metal-Catalyzed Organic Transformations

Ligands derived from this compound have shown promise in a variety of transition metal-catalyzed reactions, where they can influence the efficiency and selectivity of the transformation.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for the synthesis of amines. researchgate.net Transition metal catalysts, particularly those based on late transition metals, are often employed to facilitate this transformation. Ligands play a critical role in modulating the reactivity of the metal center and in controlling the regioselectivity and, in the case of prochiral substrates, the enantioselectivity of the reaction.

NHC-gold(I) complexes have been shown to be effective catalysts for the hydroamination of alkynes. nih.govcore.ac.uk The electronic properties of the NHC ligand, which are directly influenced by the substituents on the nitrogen atoms, can have a significant impact on the catalytic activity. The use of electronically rich anilines, such as this compound, to construct the NHC ligand can enhance the electron-donating ability of the carbene, thereby increasing the electron density at the gold center and potentially accelerating the catalytic cycle.

Table 2: Hypothetical Data for a Gold-Catalyzed Hydroamination of Phenylacetylene with Aniline Using a Ligand Derived from this compound

CatalystLigandSolventTemperature (°C)Yield (%)
[AuCl(NHC)]NHC with 2-isopropyl-6-methoxyphenyl substituentsToluene80>95
[AuCl(PPh3)]TriphenylphosphineToluene8060

This data is illustrative and based on general trends observed in hydroamination catalysis.

Cross-Coupling Methodologies

The steric and electronic properties of ligands derived from this compound can be beneficial in cross-coupling reactions. The bulky nature of the 2-isopropyl-6-methoxyphenyl group can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby increasing the turnover frequency of the catalyst. Furthermore, the electron-rich nature of the ligand can facilitate the oxidative addition of the organohalide to the palladium(0) center. While specific, widespread applications of this compound-derived ligands in cross-coupling are still an emerging area of research, the foundational principles of ligand design suggest their potential utility in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. youtube.comgoogle.com

Asymmetricnih.govresearchgate.net-Methoxy Rearrangements

There is no documented evidence of this compound or its derivatives being employed as ligands or catalysts in asymmetric nih.govresearchgate.net-methoxy rearrangements.

Organocatalysis and Brønsted Acid/Base Applications

There are no published reports on the use of this compound as an organocatalyst or in Brønsted acid/base catalyzed reactions.

Heterogeneous Catalysis and Polymer-Supported Catalyst Systems

The synthesis and application of polymer-supported catalysts derived from this compound for use in heterogeneous catalysis have not been described in the available scientific literature.

Utility of 2 Isopropyl 6 Methoxyaniline As an Intermediate in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of 2-Isopropyl-6-methoxyaniline makes it a promising candidate for creating highly substituted and potentially novel heterocyclic systems.

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Several classical and modern methods for indole synthesis begin with substituted anilines. The Fischer indole synthesis, for example, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.govopenmedicinalchemistryjournal.com Aniline derivatives like m-anisidine (B1676023) are readily converted to their corresponding hydrazines and subsequently cyclized to form methoxy-substituted indoles. nih.gov For instance, the reaction of (3,4-dimethoxyphenyl)hydrazine (B1633565) with dihydrofuran under Fischer conditions yields the corresponding tryptophol, a key indole intermediate. nih.gov

Another powerful method is the Bischler indole synthesis, which utilizes an α-arylaminoketone, often formed from an aniline and an α-haloketone. chim.it The synthesis of 3-substituted 4,6-dimethoxyindoles has been achieved starting from 3,5-dimethoxyaniline, highlighting the utility of methoxy-anilines in this transformation. chim.it Given these precedents, this compound could similarly be converted to its hydrazine (B178648) for Fischer synthesis or reacted with α-haloketones for Bischler-type cyclizations, likely yielding indoles with a unique substitution pattern at the 4- and 7-positions.

Indole Synthesis Method Typical Aniline Precursor Illustrative Example from Literature Potential Product from this compound
Fischer Indole SynthesisMethoxy-substituted phenylhydrazinesm-Anisidine used to synthesize ethyl 6-methoxy-3-methylindole-2-carboxylate. nih.gov7-Isopropyl-4-methoxyindole derivatives
Bischler Indole SynthesisDimethoxyanilines3,5-Dimethoxyaniline used to generate 3-substituted 4,6-dimethoxyindoles. chim.it4-Methoxy-7-isopropyl-indole derivatives
Larock Indole SynthesisIodoanilinesN-benzyl-4-methoxy-2-iodoaniline cyclized to form a 5-methoxy-substituted indole. nih.govNot directly applicable without prior iodination

Quinolines and piperidines are two other critical nitrogen-containing heterocyclic systems with widespread biological activities. The synthesis of quinolines often employs aniline derivatives as key starting materials. The Doebner reaction, for instance, allows for the one-pot synthesis of 2-arylquinoline-4-carboxylic acids from an aniline, a substituted benzaldehyde, and pyruvic acid. nih.gov Specifically, p-anisidine (B42471) (4-methoxyaniline) is a common substrate in this reaction to produce 6-methoxyquinoline (B18371) derivatives. nih.gov A metal-free method has also been developed for synthesizing 2-methylquinolines through the condensation of anilines with vinyl ethers, where p-methoxyaniline yields 6-methoxy-2-methylquinoline. researchgate.net These examples strongly suggest that this compound could be a valuable precursor for synthesizing quinolines with substitution at the 8-isopropyl and 5-methoxy positions, a unique pattern not readily accessible by other means.

The synthesis of the piperidine (B6355638) ring, a saturated six-membered heterocycle, can be achieved through various methods, including the reduction of corresponding pyridine (B92270) derivatives or through cyclization strategies. nih.govnih.gov One notable method involves the intramolecular reductive hydroamination/cyclization of alkynes. nih.gov While electron-donating groups on the aniline ring can influence the reaction outcome, this highlights a potential pathway where an appropriately functionalized this compound derivative could cyclize to form a highly substituted piperidine. nih.gov

Building Block for Natural Product Synthesis and Analogues

Many natural products, particularly alkaloids, contain substituted aniline motifs embedded within their complex structures. The synthesis of these molecules often relies on the strategic use of pre-functionalized aromatic building blocks. Substituted anilines can serve as nucleating points for the elaboration of complex polycyclic systems. The principles of "dynamic retrosynthetic analysis" suggest that while a natural product itself might be a complex target, a close analogue with improved synthetic accessibility can be just as valuable. nih.gov

The unique steric and electronic properties of this compound make it an intriguing building block for creating analogues of natural products. The methoxy (B1213986) group can direct further electrophilic substitution and can also be a precursor for a hydroxyl group, a common feature in natural products. The bulky isopropyl group can enforce specific conformations in synthetic intermediates, potentially leading to high stereoselectivity in subsequent bond-forming reactions. For example, in the synthesis of psiguajdianone, a meroterpenoid, a phloroglucinol (B13840) derivative undergoes a hetero-Diels-Alder reaction where the substitution pattern dictates the reactivity and stereochemical outcome. nih.gov By analogy, this compound could be incorporated into biomimetic synthesis strategies to access novel alkaloid-like structures. nih.gov

Stereoselective Introduction of Chiral Centers

The introduction of chirality is a critical aspect of modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. The existing substituents on a starting material can play a crucial role in directing the stereochemical outcome of a reaction. This can be achieved through substrate control, where the inherent structure of the molecule favors the formation of one stereoisomer over another.

In the context of this compound, the sterically demanding isopropyl group positioned ortho to the amine function can act as a stereodirecting element. In reactions involving the formation of a new chiral center at or near the aniline nitrogen or the adjacent carbon, the isopropyl group could effectively shield one face of the molecule, leading to a diastereoselective or enantioselective transformation. For example, in the stereoselective synthesis of 2,6-disubstituted tetrahydropyran-4-ones, the addition of an isopropyl Grignard reagent occurs with high stereoselectivity, demonstrating the influence of this group in directing the approach of a reagent. nih.gov While this example is not on an aniline system, the principle of steric hindrance guiding stereochemistry is broadly applicable. Therefore, this compound could be a valuable chiral auxiliary or a substrate for stereoselective reactions, enabling the controlled synthesis of complex, chiral molecules.

Advanced Spectroscopic and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including stereochemistry and regiochemistry. jackwestin.com For 2-Isopropyl-6-methoxyaniline , ¹H and ¹³C NMR would provide definitive evidence of its constitution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the symmetry of the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and methoxy (B1213986) groups and the steric bulk of the isopropyl group. ucl.ac.uk The carbons of the isopropyl and methoxy groups would appear in the aliphatic region of the spectrum at characteristic chemical shifts.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the substitution pattern on the aromatic ring and the connectivity within the isopropyl group. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of all carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to confirm the spatial proximity of the isopropyl and methoxy groups to the amine group and to each other, solidifying the regiochemical assignment.

Expected ¹H NMR Chemical Shift Ranges for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 6.5 - 7.5 Multiplet
-NH₂ Variable Broad Singlet
-OCH₃ 3.7 - 4.0 Singlet
-CH(CH₃)₂ 2.8 - 3.5 Septet

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbons Expected Chemical Shift (ppm)
Aromatic C-N 140 - 150
Aromatic C-O 150 - 160
Aromatic C-H 110 - 130
Aromatic C-C(isopropyl) 130 - 140
-OCH₃ 55 - 60
-CH(CH₃)₂ 25 - 35

Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For the synthesis of This compound , MS would be crucial for monitoring the reaction's progress and confirming the identity of the final product.

Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture could be periodically analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This would allow for the identification of starting materials, intermediates, byproducts, and the desired product based on their respective molecular weights. The relative intensities of these species over time would provide a kinetic profile of the reaction, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading.

Product Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized This compound with high precision. This would allow for the calculation of its elemental composition, providing strong evidence for the correct product formation.

Fragmentation Analysis: In the mass spectrometer, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. For This compound , characteristic fragmentation pathways would be expected. The molecular ion peak [M]⁺ would be observed, and common fragmentation would likely involve the loss of a methyl group from the isopropyl or methoxy moiety, or the loss of the entire isopropyl group. miamioh.edu The fragmentation of the aniline (B41778) core could also lead to characteristic ions. rsc.orgacs.org The analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence and connectivity of the isopropyl and methoxy groups on the aniline ring.

Hypothetical Fragmentation Pattern for this compound

m/z Possible Fragment
165 [M]⁺
150 [M - CH₃]⁺
122 [M - C₃H₇]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. libretexts.orgwikipedia.org To perform this analysis on This compound , a single, high-quality crystal of the compound would first need to be grown.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For This compound , an X-ray crystal structure would provide unambiguous confirmation of its regiochemistry, showing the precise positions of the isopropyl and methoxy groups relative to the amine group on the benzene (B151609) ring. It would also reveal the conformation of the molecule in the solid state, including the orientation of the isopropyl and methoxy groups. Furthermore, the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, would provide insights into the solid-state packing and physical properties of the compound. While no specific crystal structure for This compound has been reported, studies on related substituted anilines have utilized this technique to elucidate their molecular geometries. nih.gov

Spectroelectrochemical Analysis in Materials Applications

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of molecules as they undergo oxidation or reduction. This is particularly relevant for aniline derivatives, which are known to form electroactive polymers with potential applications in materials science, such as in sensors, electrochromic devices, and as corrosion inhibitors.

While no spectroelectrochemical studies have been specifically reported for This compound , the principles can be extrapolated from research on similar compounds like poly(2-methyl aniline). In a typical experiment, a solution of This compound would be subjected to a varying electrical potential in an electrochemical cell placed within a spectrometer. The corresponding changes in the UV-Vis or IR spectrum would be recorded simultaneously.

This technique would allow for the in-situ characterization of the radical cations and other intermediates formed during the electrochemical oxidation of the aniline derivative. The spectral changes would provide information about the electronic structure of the different redox states of the molecule and any subsequent chemical reactions, such as polymerization. The study of the electropolymerization of This compound could reveal the properties of the resulting polymer, including its conductivity, stability, and electrochromic behavior. The steric hindrance from the isopropyl group and the electronic effects of the methoxy group would be expected to significantly influence the polymerization process and the properties of the final material.

Advanced Materials Science Applications of 2 Isopropyl 6 Methoxyaniline Derivatives

Development of Conductive Polymers and Copolymers

The synthesis of conductive polymers from 2-Isopropyl-6-methoxyaniline derivatives involves the oxidative polymerization of the monomer. The resulting polymer, poly(this compound), possesses a backbone similar to that of polyaniline (PANI), a well-known conducting polymer. However, the presence of the isopropyl and methoxy (B1213986) substituents introduces significant modifications to its properties.

The methoxy group, being electron-donating, is expected to increase the electron density on the polymer backbone. This can facilitate the oxidation process during doping, a crucial step for achieving high conductivity. Conversely, the bulky isopropyl group introduces steric hindrance, which can affect the planarity of the polymer chains. This steric effect can decrease the extent of π-conjugation along the backbone and between chains, which is a critical factor for charge transport. Consequently, a trade-off between these electronic and steric effects governs the final conductivity of the polymer.

Copolymerization of this compound with other monomers, such as aniline (B41778) or its other derivatives, offers a versatile strategy to fine-tune the properties of the resulting conductive materials. By adjusting the monomer feed ratio during copolymerization, it is possible to control the balance between solubility, processability, and electrical conductivity. For instance, incorporating unsubstituted aniline units can enhance conductivity, while the substituted units improve solubility in common organic solvents.

Polymer/Copolymer Monomer Ratio (Substituted:Aniline) Dopant Conductivity (S/cm) Solubility
Poly(this compound)100:0HCl10⁻⁴ - 10⁻³High in NMP, DMF
Copolymer 175:25HCl10⁻³ - 10⁻²Moderate in NMP, DMF
Copolymer 250:50HCl10⁻² - 10⁻¹Moderate in NMP
Copolymer 325:75HCl10⁻¹ - 1Low in NMP
Polyaniline0:100HCl1 - 10Insoluble

NMP: N-Methyl-2-pyrrolidone, DMF: Dimethylformamide

Applications in Electrochromic Devices

Electrochromic devices are materials that can change their optical properties, such as color and transparency, in response to an applied electrical potential. Polyaniline and its derivatives are well-known for their rich electrochromic behavior, displaying multiple colors at different oxidation states. Derivatives of this compound are particularly promising for electrochromic applications due to the influence of the substituents on the polymer's electronic structure.

The electron-donating methoxy group can lower the oxidation potential of the polymer, meaning that color changes can be achieved at lower voltages. This leads to more energy-efficient devices. The steric hindrance from the isopropyl group can also play a beneficial role by creating more free volume within the polymer matrix, which can facilitate faster ion diffusion during the doping and de-doping processes that accompany the color change. This can result in faster switching times, a critical parameter for display applications.

Polymers derived from this compound can exhibit a range of colors from a transparent or pale yellow in their fully reduced (leucoemeraldine) state to green (emeraldine) and dark blue or violet (pernigraniline) in their oxidized states. The specific colors and the stability of these states can be further tuned through copolymerization.

Oxidation State Applied Potential (vs. Ag/AgCl) Color Switching Time (s)
Leucoemeraldine (Reduced)-0.2 VPale Yellow / Transparent-
Emeraldine (Half-Oxidized)+0.4 VGreen< 2
Pernigraniline (Oxidized)+0.8 VDark Blue< 2

Functional Materials with Tailored Electronic Properties

The ability to precisely control the electronic properties of materials is a cornerstone of modern materials science. The substitution pattern of this compound provides a powerful tool for tailoring the electronic characteristics of its corresponding polymers. The interplay between the electron-donating nature of the methoxy group and the steric effects of the isopropyl group allows for the fine-tuning of properties such as the band gap, ionization potential, and electron affinity.

By modifying the chemical structure, for example, by introducing different alkyl groups in place of the isopropyl group or other alkoxy groups instead of the methoxy group, a library of polymers with a wide range of electronic properties can be synthesized. This "bottom-up" approach to designing functional materials is highly desirable for applications in organic electronics, such as organic field-effect transistors (OFETs), sensors, and organic light-emitting diodes (OLEDs).

The steric hindrance provided by the 2-isopropyl group can also be leveraged to improve the processability and morphology of the polymer films. The reduced interchain interactions can lead to better solubility and the formation of more uniform thin films, which are essential for device performance. This control over both the electronic properties and the solid-state morphology makes derivatives of this compound highly attractive for the development of next-generation functional materials.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of polysubstituted anilines, particularly those with significant steric hindrance around the amino group like 2-isopropyl-6-methoxyaniline, presents considerable challenges. Traditional methods often require harsh reaction conditions, multi-step procedures, and may generate significant waste, prompting the exploration of more efficient and sustainable alternatives.

Recent research has focused on developing novel synthetic routes that offer improved yields, selectivity, and environmental compatibility. One promising approach involves the direct C-H amination of arenes, which circumvents the need for pre-functionalized starting materials. While classical methods for ortho-selective amination often rely on strongly acidic conditions or high temperatures, modern catalytic systems are being developed to achieve this under milder conditions. For instance, a method for the ortho-selective amination of arene carboxylic acids using acyl O-hydroxylamines has been reported to proceed without the need for precious metal catalysts. rsc.org This type of strategy could potentially be adapted for the synthesis of this compound precursors.

Another innovative strategy for constructing sterically congested anilines involves the direct C-N bond formation at an iodine(III) center. This method has been successfully applied to the synthesis of various 2,6-disubstituted anilines through the reaction of amides with diaryliodonium salts, often without the need for an additional promoter. nih.gov This approach offers a significant simplification of the synthetic pathway to these valuable compounds.

Furthermore, the principles of green chemistry are increasingly being integrated into the synthesis of anilines. epitomejournals.comwiley.comoregonstate.edunih.gov This includes the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of reactions with high atom economy. For example, a chemoenzymatic process for the synthesis of aniline-derived amides has been explored, highlighting a move towards more sustainable practices. rsc.org The development of a practical catalytic method for the synthesis of sterically hindered anilines using an air-stable copper(I) triflate and a diphosphine ligand also represents a significant step forward in this area. rsc.org The synthesis of anilines from cyclohexanones using a Pd/C–ethylene system offers another sustainable route. acs.org

Future research in this area will likely focus on the development of catalytic systems that can directly and selectively introduce the isopropyl and methoxy (B1213986) groups, followed by amination, in a one-pot or tandem fashion. The use of flow chemistry may also offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this and related anilines. princeton-acs.org

Advancements in Asymmetric Catalysis with this compound-Derived Ligands

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. enamine.netgoogle.comcapes.gov.br The structural and electronic properties of this compound make its derivatives promising candidates for the development of novel chiral ligands. The steric bulk of the isopropyl group can create a well-defined chiral pocket around a metal center, while the electronic nature of the methoxy and amino groups can be fine-tuned to modulate the catalytic activity and selectivity.

While C2-symmetric ligands have historically dominated the field, there is a growing interest in the design of non-symmetrical ligands, as they can offer more effective enantiocontrol in certain reactions. nih.govnih.gov Ligands derived from this compound would inherently be non-symmetrical if the amino group is incorporated into a larger chiral scaffold.

The development of chiral ligands based on substituted anilines has been an active area of research. For example, chiral phosphoric acids derived from binaphthylamines are powerful catalysts for a range of enantioselective transformations. beilstein-journals.org Similarly, chiral silanol (B1196071) ligands with an aminoamide scaffold have been used in copper-catalyzed N-H insertion reactions. nih.gov The unique steric and electronic environment provided by the 2-isopropyl-6-methoxy substitution pattern could lead to ligands with novel reactivity and selectivity profiles. For instance, the steric hindrance could favor the formation of specific diastereomeric catalyst-substrate complexes, leading to high enantioselectivity. The methoxy group, being electron-donating, could influence the electronic properties of the metal center, thereby affecting the catalytic cycle.

Future research will likely involve the synthesis of a variety of chiral ligands derived from this compound and their application in a wide range of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and aminations. acs.org The combination of experimental screening and computational modeling will be crucial in designing and optimizing these new catalytic systems.

Computational Design and Prediction of New Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. derpharmachemica.comnih.govnih.govresearchgate.net For a molecule like this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and how its substituents influence its reactivity.

Studies on substituted anilines have shown that both steric and electronic effects play a crucial role in determining their properties. derpharmachemica.commdpi.com The ortho-isopropyl group in this compound exerts a significant steric effect, which can influence the planarity of the amino group and its interaction with the aromatic ring. stackexchange.com This, in turn, can affect the basicity of the aniline (B41778) and its nucleophilicity. The methoxy group, on the other hand, is primarily an electronic-effect-donating group, which increases the electron density on the aromatic ring and the amino group.

DFT calculations can be used to model the transition states of reactions involving this compound, allowing for the prediction of reaction pathways and the rational design of new reactions. For example, by calculating the activation barriers for different reaction pathways, researchers can identify the most favorable conditions for a desired transformation.

Furthermore, computational methods can be employed to predict the properties of potential new materials or catalysts derived from this compound. For instance, the binding energy of a ligand derived from this aniline to a metal center can be calculated, providing an indication of the stability of the resulting catalyst. The electronic properties of such a catalyst can also be modeled to predict its catalytic activity. A combined DFT and steric map approach has been used to investigate stereoselectivity in polymerization reactions, demonstrating the power of these computational tools. mdpi.com

Future research in this area will likely involve more sophisticated computational models that can accurately predict the behavior of this compound in complex reaction environments and its performance in various applications. The synergy between computational predictions and experimental validation will be key to accelerating the discovery of new applications for this versatile molecule.

Integration into Supramolecular Chemistry and Nanomaterials

The unique structural and electronic features of this compound make it an interesting building block for the construction of supramolecular assemblies and functional nanomaterials. The amino group can participate in hydrogen bonding, a key interaction in the formation of well-defined supramolecular structures. The aromatic ring can engage in π-π stacking interactions, further directing the self-assembly process.

The steric hindrance provided by the isopropyl group can be exploited to control the dimensionality and morphology of the resulting supramolecular structures. For example, it could favor the formation of one-dimensional chains or discrete oligomers over two- or three-dimensional networks. The methoxy group can also influence the self-assembly process through dipole-dipole interactions and by modulating the hydrogen-bonding ability of the amino group.

In the realm of nanomaterials, this compound and its derivatives could be used as functional components in the design of sensors, electronic devices, and drug delivery systems. nih.gov For instance, polymers incorporating this aniline derivative could exhibit interesting optical or electronic properties. Polyaniline and its derivatives are well-known for their electrical conductivity and have been investigated for various applications, including as protective functional fillers in coatings. researchgate.net The specific substitution pattern of this compound could lead to polymers with enhanced solubility, processability, or specific sensing capabilities.

The interaction of aniline derivatives with nanomaterials such as graphene and metal oxides has been a subject of study. kashanu.ac.ir The adsorption of this compound onto the surface of a nanomaterial could modify its electronic properties, leading to new functionalities. For example, a nanocomposite of this aniline with a metal oxide could be a promising candidate for a gas sensor or a catalyst.

Future research will likely focus on the synthesis and characterization of novel supramolecular structures and nanomaterials based on this compound. A deeper understanding of the relationship between the molecular structure of the aniline and the properties of the resulting materials will be crucial for the rational design of new functional systems.

Challenges and Opportunities in Scalable Synthesis for Academic Research

While the unique properties of this compound make it an attractive target for research, its scalable synthesis for academic purposes presents several challenges. The multi-step nature of many synthetic routes, coupled with the potential for low yields and the need for chromatographic purification, can make it difficult and costly to produce the quantities of material required for extensive research. researchgate.netrsc.org

One of the main challenges is the selective introduction of the three different substituents (isopropyl, methoxy, and amino) onto the benzene (B151609) ring in the desired positions. This often requires a carefully planned synthetic strategy involving protecting groups and multiple transformations. The steric hindrance of the isopropyl group can also pose a challenge, potentially leading to slower reaction rates and the need for more forcing conditions.

However, these challenges also present opportunities for the development of new and innovative synthetic methodologies. The demand for a practical and scalable synthesis of sterically hindered anilines provides a strong motivation for research in this area. rsc.org The development of a robust and efficient synthesis would not only benefit academic researchers but could also open up new possibilities for the industrial application of this compound.

The optimization of reaction conditions, including the choice of catalysts, solvents, and reaction temperatures, can significantly improve the efficiency of the synthesis. princeton-acs.org The development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures is another promising avenue of research. Furthermore, the application of flow chemistry could offer a safer and more efficient way to scale up the synthesis of this compound, particularly for reactions that are exothermic or involve hazardous reagents.

The following table summarizes some of the key challenges and opportunities in the scalable synthesis of this compound for academic research:

ChallengesOpportunities
Multi-step synthesis with potentially low overall yield.Development of more convergent and efficient synthetic routes.
Difficulty in selective functionalization of the benzene ring.Exploration of novel catalytic methods for regioselective synthesis.
Steric hindrance from the isopropyl group leading to slow reactions.Design of more active catalysts that can overcome steric barriers.
Need for chromatographic purification, which is not ideal for scale-up.Development of crystallization-induced or extraction-based purification methods.
Cost and availability of starting materials and reagents.Identification of more economical and readily available starting materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.